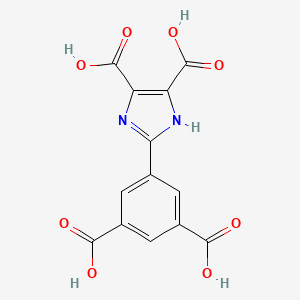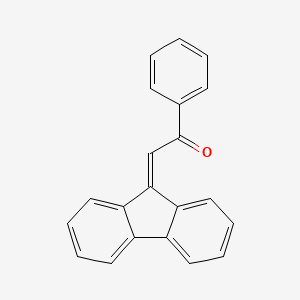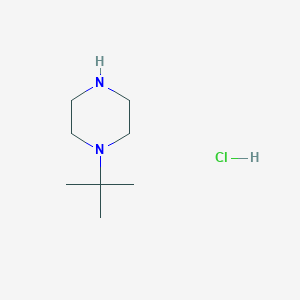
1-(tert-Butyl)piperazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)piperazinehydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances its stability and modifies its chemical properties. This compound is widely used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)piperazinehydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization or distillation.
This method provides a high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis is optimized for high yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the product. Common industrial methods include the use of automated reactors and purification systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: It is commonly used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions to form carbon-nitrogen and carbon-carbon bonds.
Common Reagents and Conditions
Buchwald-Hartwig Amination: Uses palladium catalysts and bases such as potassium phosphate.
Suzuki-Miyaura Coupling: Employs boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1-(tert-Butyl)piperazinehydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the synthesis of drugs, including antipsychotics and antivirals.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)piperazinehydrochloride depends on its application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The tert-butyl group enhances its binding affinity and selectivity. The compound can interact with various molecular targets, including GABA receptors and kinase enzymes, influencing cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-piperazine: Similar in structure but with a Boc protecting group instead of a tert-butyl group.
1-Methylpiperazine: Contains a methyl group instead of a tert-butyl group.
4-Amino-1-Boc-piperidine: Another piperazine derivative with different substituents.
Uniqueness
1-(tert-Butyl)piperazinehydrochloride is unique due to its tert-butyl group, which provides steric hindrance and enhances stability. This makes it particularly useful in reactions requiring high selectivity and stability. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industry .
Propiedades
Fórmula molecular |
C8H19ClN2 |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
1-tert-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2,3)10-6-4-9-5-7-10;/h9H,4-7H2,1-3H3;1H |
Clave InChI |
HIJSXUJRUQHRJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
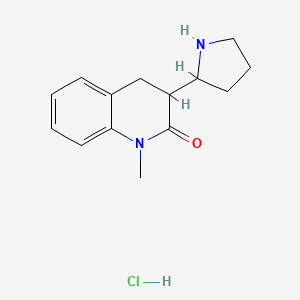

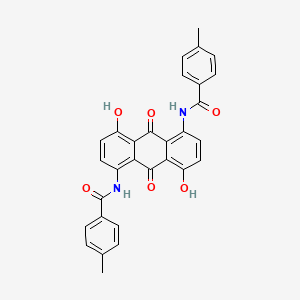

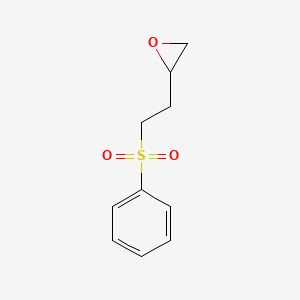
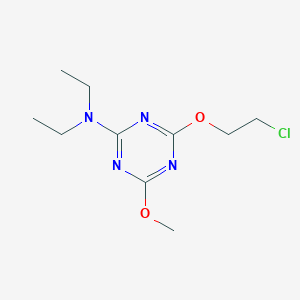

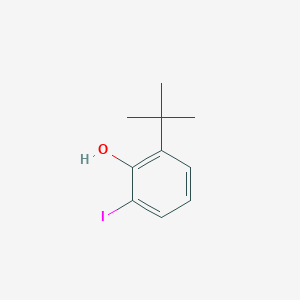
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

